molecular formula C11H9N B1254411 9H-Pyrrolo[1,2-a]indole CAS No. 247-66-5

9H-Pyrrolo[1,2-a]indole

Cat. No. B1254411
CAS RN: 247-66-5
M. Wt: 155.2 g/mol
InChI Key: JGCYQWJGSSQVSZ-UHFFFAOYSA-N
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Description

9H-Pyrrolo[1,2-a]indole is a privileged heterocycle found in numerous natural products and has been shown to exhibit diverse pharmacological properties . It is a common structural motif found in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of 9H-Pyrrolo[1,2-a]indole is complex and involves several key structural motifs. These include the pyrrolo[1,2-a]indole unit and organosulfone .

Scientific Research Applications

Synthesis Techniques

  • 9H-Pyrrolo[1,2-a]indole is often synthesized through various innovative methods. For example, a NaI-catalyzed cascade radical addition/cyclization/isomerization process has been used for the synthesis of 2-sulfonated 9H-pyrrolo[1,2-a]indoles, utilizing sodium iodide as a catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant. This method is efficient and tolerates various N-propargyl-substituted indoles and sulfonyl hydrazides (Zhang et al., 2017).
  • Another approach is the silver-mediated oxidative phosphinoylation of N-propargyl-substituted indoles, which constructs a variety of 2-phosphinoyl-9H-pyrrolo[1,2-a]indoles under mild conditions. This method offers a straightforward route for C-P bond formation, cyclization, and isomerization in one step (Chen et al., 2016).

Catalytic Processes

  • Copper-catalyzed Friedel-Crafts alkylation/cyclization sequences have been developed for the synthesis of pyrrolo[1,2-a]indole spirooxindoles and 9H-pyrrolo[1,2-a]indoles. This process utilizes Cu(OTf)2 and is efficient for creating structurally complex and diverse compounds (Zhu et al., 2017).
  • A copper-catalyzed oxidative cyclization procedure has also been developed for the production of 2-sulfonated 9H-pyrrolo[1,2-a]indol-9-ones, providing an atom-economical route to a series of fluorazones (Zhu et al., 2017).

Biochemical Interactions

  • 9H-Pyrrolo[1,2-a]indole derivatives have been investigated for their interaction with human serum albumin. These derivatives, including 9H-pyrrolo[1,2-a]indol-9-ones and isomeric indeno[2,1-b]pyrrol-8-ones, show significant binding to serum albumin, suggesting potential pharmaceutical relevance. The study utilized fluorescence spectroscopy and molecular modeling to elucidate these interactions (Wang et al., 2014).

Other Chemical Transformations

  • Various chemical transformations are used to create derivatives of 9H-Pyrrolo[1,2-a]indole. These include phosphine-promoted synthesis, Friedel-Crafts/N-C bond formation sequences, and chemodivergent synthesis methods, which offer efficient access to diversely functionalized scaffolds (Lorton & Voituriez, 2018).

Future Directions

Given the ever-increasing demand for pyrrolo[1,2-a]indoles in drug discovery, there is immense interest from the synthesis community on the synthesis of this scaffold . Future research will likely focus on developing more efficient synthesis methods for the preparation of pyrrolo[1,2-a]indoles and their derivatives .

properties

IUPAC Name

4H-pyrrolo[1,2-a]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N/c1-2-6-11-9(4-1)8-10-5-3-7-12(10)11/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCYQWJGSSQVSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2N3C1=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10574146
Record name 9H-Pyrrolo[1,2-a]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10574146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

247-66-5
Record name 9H-Pyrrolo[1,2-a]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10574146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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